molecular formula C8H4Cl6 B1363544 1,4-Dichloro-2,5-bis(dichloromethyl)benzene CAS No. 41999-84-2

1,4-Dichloro-2,5-bis(dichloromethyl)benzene

Cat. No.: B1363544
CAS No.: 41999-84-2
M. Wt: 312.8 g/mol
InChI Key: AYFZLXIPQYMONU-UHFFFAOYSA-N
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Description

1,4-Dichloro-2,5-bis(dichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl6 It is a derivative of benzene, where two hydrogen atoms are replaced by dichloromethyl groups and two by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2,5-bis(dichloromethyl)benzene can be synthesized through the chlorination of 2,5-dichlorotoluene. The reaction involves the substitution of hydrogen atoms in the methyl groups with chlorine atoms. The process typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials, such as 2,5-dichlorotoluene and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2,5-bis(dichloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The dichloromethyl groups can be reduced to form methyl groups or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

    Reduction Reactions: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2,5-bis(dichloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-dichloro-2,5-bis(dichloromethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1,4-Dichloro-2,5-bis(dichloromethyl)benzene can be compared with other similar compounds, such as:

    1,4-Dichloro-2,5-bis(trichloromethyl)benzene: This compound has an additional chlorine atom in each of the methyl groups, making it more reactive.

    1,3-Dichloro-2-(dichloromethyl)benzene: This compound has a different substitution pattern, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1,4-dichloro-2,5-bis(dichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZLXIPQYMONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)C(Cl)Cl)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194807
Record name 1,4-Dichloro-2,5-bis(dichloromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41999-84-2
Record name 1,4-Dichloro-2,5-bis(dichloromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41999-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2,5-bis(dichloromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041999842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dichloro-2,5-bis(dichloromethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichloro-2,5-bis(dichloromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DICHLORO-2,5-BIS(DICHLOROMETHYL)BENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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